Kynurenine 3‑Monooxygenase (KMO) Inhibitory Potency of 6‑Phenylpyrimidine‑4‑carboxylic Acid Compared to 3,4‑Dichlorophenyl Analog
6‑Phenylpyrimidine‑4‑carboxylic acid exhibits an IC50 of 38 nM against human KMO in a biochemical assay [1]. In comparison, the more heavily substituted 3,4‑dichlorophenyl analog (compound 7) demonstrates an IC50 of 0.6 nM under identical assay conditions [2]. While the dichlorophenyl analog is approximately 63‑fold more potent, the unsubstituted 6‑phenyl scaffold offers a cleaner SAR starting point with a lower molecular weight (200.19 vs. 269.12 g/mol) and fewer potential off‑target liabilities, making it preferable for early‑stage hit‑to‑lead optimization where balanced physicochemical properties are critical [1][2].
| Evidence Dimension | Human KMO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | 3,4-Dichlorophenyl pyrimidine-4-carboxylic acid (Compound 7): 0.6 nM |
| Quantified Difference | Approximately 63-fold difference in potency; Target compound has 33% lower molecular weight |
| Conditions | Human KMO biochemical assay |
Why This Matters
This quantification defines the scaffold's baseline potency, enabling researchers to select it for early SAR campaigns where a balance between target engagement and physicochemical properties (e.g., lower molecular weight, higher ligand efficiency) is prioritized over maximal potency alone.
- [1] MolBiC Bioactivity Database. 6-phenylpyrimidine-4-carboxylic acid (CID 12582972). Kynurenine 3-monooxygenase inhibitory activity. View Source
- [2] Toledo-Sherman, L. M. et al. J. Med. Chem. 2015, 58(3), 1159–1183. Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease. View Source
